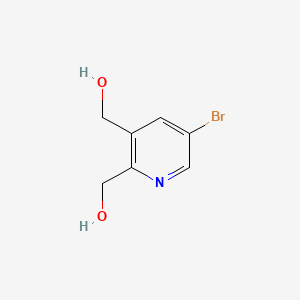

(5-Bromopyridine-2,3-diyl)dimethanol

Description

(5-Bromopyridine-2,3-diyl)dimethanol (CAS: 1356330-71-6) is a brominated pyridine derivative featuring two hydroxymethyl (-CH₂OH) groups at the 2- and 3-positions of the pyridine ring, with a bromine atom at the 5-position. It has a molecular weight of 218.05 g/mol and is commonly utilized as a key intermediate in pharmaceutical synthesis, particularly in the preparation of spirocyclic compounds for drug development . Its synthesis involves bromination and subsequent diol formation, as detailed in patent literature . The compound’s reactivity is influenced by its electron-deficient pyridine core and the hydroxyl groups, enabling participation in sulfonation, alkylation, and cross-coupling reactions .

Properties

IUPAC Name |

[5-bromo-2-(hydroxymethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c8-6-1-5(3-10)7(4-11)9-2-6/h1-2,10-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJUHQDWZRFCAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CO)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00738957 | |

| Record name | (5-Bromopyridine-2,3-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356330-71-6 | |

| Record name | (5-Bromopyridine-2,3-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromopyridine-2,3-diyl)dimethanol typically involves the reduction of dimethyl 5-bromopyridine-2,3-dicarboxylate. The reaction is carried out by adding sodium borohydride (NaBH4) to a suspension of dimethyl 5-bromopyridine-2,3-dicarboxylate in ethanol (EtOH) at 0°C. The mixture is then heated to reflux for 17 hours, followed by cooling to room temperature and quenching with saturated aqueous ammonium chloride (NH4Cl) .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reduction reactions with appropriate scaling of reagents and reaction conditions .

Chemical Reactions Analysis

Types of Reactions: (5-Bromopyridine-2,3-diyl)dimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of pyridine derivatives.

Substitution: Formation of substituted pyridine compounds.

Scientific Research Applications

Chemistry: (5-Bromopyridine-2,3-diyl)dimethanol is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis .

Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules. Its structural properties make it a valuable intermediate in the synthesis of potential drug candidates .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of (5-Bromopyridine-2,3-diyl)dimethanol is primarily related to its ability to undergo various chemical transformations. The presence of the bromine atom and hydroxymethyl groups allows it to participate in a wide range of reactions, making it a versatile intermediate in chemical synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares (5-Bromopyridine-2,3-diyl)dimethanol with structurally related pyridine derivatives:

Research Findings and Key Observations

Synthesis Optimization: Patent procedures for this compound show variability in reaction times (1–125 hours for sulfonation), suggesting flexibility in process design .

Functional Group Interplay: Bromine’s electron-withdrawing effect in this compound synergizes with hydroxyl groups to stabilize intermediates in multi-step syntheses, a feature less pronounced in methoxy or chloro analogs .

Biological Activity

(5-Bromopyridine-2,3-diyl)dimethanol is a compound with significant potential in various biological and chemical applications. This article explores its biological activity, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with a bromine atom at the 5-position and two hydroxymethyl groups at the 2 and 3 positions. This structure endows it with unique chemical properties that facilitate its role as a bidentate ligand in coordination chemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets due to the presence of nitrogen and hydroxyl groups. These interactions may include:

- Metal Coordination : The nitrogen atoms in the pyridine ring can coordinate with metal ions, forming complexes that may exhibit catalytic properties or modulate biological pathways.

- Receptor Antagonism : Preliminary studies suggest that derivatives of this compound may act as antagonists at certain receptors, potentially useful in treating conditions like migraines and chronic pain by blocking calcitonin gene-related peptide (CGRP) pathways .

Synthesis and Characterization

Research has indicated that this compound can serve as a precursor for synthesizing more complex molecules. Its synthesis typically involves the reaction of 5-bromopyridine derivatives with methanol under basic conditions .

Biological Assays

Studies exploring the biological activity of related pyridine compounds have shown promising results:

- Antimigraine Activity : Compounds similar to this compound have been studied for their ability to inhibit CGRP receptors, which are implicated in migraine pathophysiology. For instance, CGRP receptor antagonists derived from pyridine structures have demonstrated efficacy in preclinical models .

- Anticancer Potential : Some derivatives have shown cytotoxic effects against various cancer cell lines. For example, compounds containing similar functional groups have been evaluated for their ability to induce apoptosis in prostate cancer cells .

Comparative Analysis of Related Compounds

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy of this compound in treating migraine and other pain disorders.

- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with specific receptors or enzymes.

- Development of Derivatives : Exploring modifications to enhance its biological activity or reduce potential side effects.

Q & A

What synthetic strategies are recommended for preparing (5-Bromopyridine-2,3-diyl)dimethanol with high regioselectivity?

Basic Method: Start with a pyridine precursor (e.g., 5-bromopyridine-2,3-diol) and perform sequential esterification followed by reduction. For example, esterify hydroxyl groups using H₂SO₄ in methanol under reflux, then reduce the ester groups to methanol using LiAlH₄. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 1:1) .

Advanced Optimization: Introduce protective groups (e.g., acetyl) to prevent side reactions during bromination. Use m-CPBA for epoxidation of diols if intermediates require stereochemical control. Optimize reaction time and temperature to minimize byproducts (e.g., over-bromination) .

How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Basic Approach: Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures). Collect diffraction data using synchrotron radiation for high-resolution analysis.

Advanced Refinement: Use SHELX software for structure solution and refinement, particularly for handling heavy-atom effects from bromine. Address challenges like crystal twinning by applying the TWIN/BASF commands in SHELXL .

What analytical techniques are critical for characterizing purity and stereochemistry in this compound?

Basic Techniques:

- NMR Spectroscopy: Assign diastereotopic protons (e.g., -CH₂OH groups) using 2D COSY and NOESY. For ¹³C NMR, expect peaks near δ 60–65 ppm for hydroxymethyl carbons .

- HPLC: Use a C18 column with UV detection (λ = 254 nm) and isocratic elution (acetonitrile:water 70:30) to assess purity.

Advanced Analysis: - Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error.

- Polarimetry: Quantify enantiomeric excess if chiral centers are present .

How does the bromine substituent influence reactivity in cross-coupling reactions?

Basic Insight: Bromine at position 5 activates the pyridine ring for Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/H₂O (3:1) at 80°C .

Advanced Mechanistic Study: Computational DFT studies reveal bromine’s electron-withdrawing effect lowers the energy barrier for oxidative addition. Compare reactivity with non-brominated analogs (e.g., (5-methoxypyridine-2,3-diyl)dimethanol) to quantify rate enhancements .

What strategies mitigate steric hindrance during functionalization of the dimethanol groups?

Basic Approach: Temporarily protect -CH₂OH groups as esters (e.g., acetate using Ac₂O/pyridine). Deprotect post-reaction with K₂CO₃ in methanol .

Advanced Design: Use bulky ligands (e.g., SPhos) in Pd-catalyzed reactions to direct coupling to less hindered positions. MD simulations predict steric clashes to optimize reaction pathways .

How can computational modeling predict the compound’s stability and solubility?

Basic Modeling: Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and calculate Gibbs free energy of solvation in water and DMSO.

Advanced Applications: Use COSMO-RS to predict solubility parameters and Hansen solubility spheres. Validate with experimental data from dynamic light scattering (DLS) .

What are the challenges in isolating enantiomers of this compound?

Basic Resolution: Employ chiral stationary phases (e.g., Chiralpak IA) for HPLC separation. Use hexane:isopropanol (85:15) as mobile phase.

Advanced Techniques: Synthesize diastereomeric derivatives (e.g., Mosher esters) and characterize via ¹H NMR. Compare Δδ values for absolute configuration assignment .

How does the compound’s stability vary under different storage conditions?

Basic Guidelines: Store at –20°C in amber vials under argon. Avoid exposure to light and moisture to prevent decomposition.

Advanced Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via LC-MS. Identify degradation products (e.g., oxidation to carboxylic acids) .

What role does this compound play in coordination chemistry?

Basic Application: Act as a bidentate ligand for transition metals (e.g., Cu²⁺ or Pd²⁺). Synthesize complexes in ethanol under reflux and characterize via UV-Vis and EPR spectroscopy.

Advanced Studies: Investigate ligand-to-metal charge transfer (LMCT) using time-dependent DFT. Compare stability constants with analogous ligands lacking bromine .

How to troubleshoot contradictory spectral data (e.g., NMR vs. XRD)?

Basic Reconciliation: Confirm sample purity via melting point and elemental analysis. Re-examine XRD data for potential disorder or twinning.

Advanced Solutions: Perform variable-temperature NMR to detect dynamic processes (e.g., rotational isomerism). Use Hirshfeld surface analysis to identify intermolecular interactions affecting XRD patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.